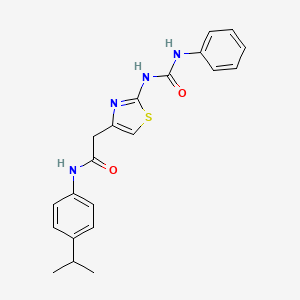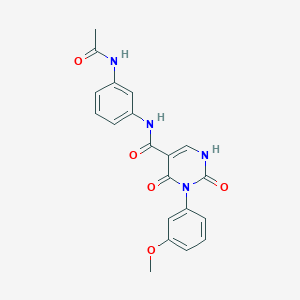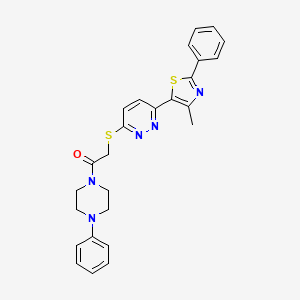![molecular formula C20H27N5O2 B11283893 N-(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B11283893.png)
N-(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-N',N'-diethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-N’,N’-diethylethane-1,2-diamine is a complex organic compound with a unique tetracyclic structure
Preparation Methods
The synthesis of N-(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-N’,N’-diethylethane-1,2-diamine involves multiple steps, typically starting with the formation of the core tetracyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the rings. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Addition: Addition reactions can occur at the double bonds present in the structure, often using reagents like hydrogen or halogens.
Scientific Research Applications
N-(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-N’,N’-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, often through the formation of hydrogen bonds and coordination complexes. The pathways involved may include inhibition of enzymes or disruption of cellular processes, depending on the specific application. Detailed studies are required to fully elucidate these mechanisms and their implications for therapeutic use.
Comparison with Similar Compounds
Similar compounds include other tetracyclic structures with heteroatoms, such as:
- N-(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-N’,N’-dimethylethane-1,2-diamine
- 5,5-dimethyl-N-(2-phenylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and potential applications. The uniqueness of N-(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-N’,N’-diethylethane-1,2-diamine lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C20H27N5O2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C20H27N5O2/c1-5-25(6-2)8-7-21-18-17-16(22-12-23-18)14-9-13-11-26-20(3,4)10-15(13)24-19(14)27-17/h9,12H,5-8,10-11H2,1-4H3,(H,21,22,23) |
InChI Key |
RYBWUMXFXBKVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC=NC2=C1OC3=C2C=C4COC(CC4=N3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-7-[(3-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11283811.png)
![3-[(4-Methoxyphenoxy)methyl]-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11283821.png)

![N-(3,4-difluorophenyl)-2-{2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11283835.png)

![3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11283840.png)
![3-benzyl-9-(2-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11283841.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B11283845.png)

![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B11283856.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dinitrobenzamide](/img/structure/B11283860.png)
![3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene](/img/structure/B11283863.png)
![5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11283867.png)
![3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B11283874.png)
